molecular formula C26H25ClN4 B11221101 7-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11221101
M. Wt: 429.0 g/mol
InChI Key: NDIULLOHOQAYQQ-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexenyl ethyl group, and a phenyl group attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Cyclohexenyl Ethyl Group: This step involves the alkylation of the pyrrolopyrimidine core with a cyclohexenyl ethyl halide under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is studied for its potential therapeutic applications. It may have activity against certain diseases or conditions, such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **7-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • **7-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • **7-(3-fluorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25ClN4

Molecular Weight

429.0 g/mol

IUPAC Name

7-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H25ClN4/c27-21-12-7-13-22(16-21)31-17-23(20-10-5-2-6-11-20)24-25(29-18-30-26(24)31)28-15-14-19-8-3-1-4-9-19/h2,5-8,10-13,16-18H,1,3-4,9,14-15H2,(H,28,29,30)

InChI Key

NDIULLOHOQAYQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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